molecular formula C21H18ClN3O3S B2635089 4-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide CAS No. 898407-36-8

4-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide

Cat. No.: B2635089
CAS No.: 898407-36-8
M. Wt: 427.9
InChI Key: PLWSDSQPBPRFEZ-UHFFFAOYSA-N
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Description

4-Chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide is a benzamide derivative characterized by:

  • Chlorine at position 4 and nitro at position 3 on the benzamide core.
  • A branched ethyl group on the amide nitrogen, substituted with indoline (a bicyclic structure containing a benzene ring fused to a pyrrolidine) and thiophene (a five-membered aromatic ring with a sulfur atom).

Its analogs, however, highlight trends in synthesis and bioactivity .

Properties

IUPAC Name

4-chloro-N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O3S/c22-16-8-7-15(12-18(16)25(27)28)21(26)23-13-19(20-6-3-11-29-20)24-10-9-14-4-1-2-5-17(14)24/h1-8,11-12,19H,9-10,13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWSDSQPBPRFEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide typically involves multi-step organic synthesis techniques:

    Formation of the Indolinyl Intermediate: The synthesis begins with the preparation of the indolinyl intermediate. Indole is reacted with an appropriate alkylating agent under basic conditions to introduce the ethyl group.

    Thiophenyl Substitution: The thiophenyl group is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophenyl boronic acid or stannane.

    Nitration and Chlorination of Benzamide: The benzamide core is nitrated using a mixture of concentrated nitric and sulfuric acids. Chlorination is achieved using thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: The final step involves coupling the indolinyl-thiophenyl intermediate with the chlorinated nitrobenzamide under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for nitration and chlorination steps, and employing palladium-catalyzed cross-coupling reactions for the introduction of the thiophenyl group. Process optimization would focus on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or using chemical reductants like tin(II) chloride.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydride, potassium carbonate, in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Reduction: 4-amino-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential as a pharmacophore. The presence of the indolinyl and thiophenyl groups suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The nitro group can be reduced to an amino group, which is a common motif in many bioactive molecules. The compound’s structure suggests it could be a lead compound for developing anti-inflammatory, anticancer, or antimicrobial agents.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the indole and thiophene moieties, which are known for their conductive properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or activating them. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components. The indolinyl and thiophenyl groups could facilitate binding to hydrophobic pockets in proteins, enhancing its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Chloro-Nitrobenzamides

The following compounds share the chloro-nitrobenzamide backbone but differ in substituents on the amide nitrogen (Table 1):

Table 1: Structural and Functional Comparison of Chloro-Nitrobenzamide Derivatives

Compound Name Substituent on Amide Nitrogen Molecular Features Potential Applications/Notes References
4-Chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide (Target) 2-(Indolin-1-yl)-2-(thiophen-2-yl)ethyl Indoline + thiophene; branched ethyl chain Hypothesized CNS activity due to indoline-thiophene motifs
4-Chloro-N-(1-naphthyl)-3-nitrobenzamide 1-Naphthyl Planar aromatic naphthalene Likely high lipophilicity; naphthyl groups common in kinase inhibitors
4-Chloro-N-(4-methoxyphenyl)-3-nitrobenzamide 4-Methoxyphenyl Methoxy group enhances solubility Antimicrobial candidates (similar to )
5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide 4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-yl Thiazole ring; methoxy-methylphenyl Thiazole may enhance metabolic stability
Key Observations:

Substituent Diversity :

  • The target compound combines indoline (a nitrogen-containing bicyclic structure) and thiophene , which may enhance binding to hydrophobic pockets in biological targets. In contrast, naphthyl () and methoxyphenyl () substituents prioritize aromatic stacking or solubility, respectively.
  • Thiazole-containing analogs () introduce a sulfur-nitrogen heterocycle, which can improve metabolic stability compared to thiophene .

Chlorine at position 4 contributes to steric hindrance and may influence binding specificity .

Analogues with Indoline or Thiophene Motifs

Compounds sharing indoline or thiophene components (Table 2):

Table 2: Comparison of Indoline/Thiophene-Containing Compounds

Compound Name Core Structure Functional Groups Biological Relevance References
Target Compound Benzamide Indoline, thiophene, nitro, chloro Potential CNS or enzyme modulation
Rotigotine Hydrochloride Tetralin amine Thiophene-ethylamine, hydroxy, propyl Dopamine agonist (Parkinson’s disease)
(2Z)-N-(2-Chlorobenzyl)-2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamide Indole-hydrazinecarbothioamide Chlorobenzyl, oxoindoline Anticancer/antimicrobial (isatin derivatives)
Key Observations:
  • Rotigotine Hydrochloride () demonstrates that thiophene-ethylamine moieties are viable in CNS-targeting drugs, supporting the hypothesis that the target compound’s thiophene group may confer similar bioavailability .
  • Indoline derivatives () are associated with anticancer activity, suggesting the target compound’s indoline group could be explored for similar applications .

Biological Activity

4-Chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide is a complex organic compound notable for its unique structural features, including an indoline moiety, a thiophene ring, and a nitrobenzamide group. These components suggest potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

  • Molecular Formula : C21H18ClN3O3S
  • Molecular Weight : 427.9 g/mol
  • CAS Number : 898433-53-9

The compound's structure can be represented as follows:

4 Chloro N 2 indolin 1 yl 2 thiophen 2 yl ethyl 3 nitrobenzamide\text{4 Chloro N 2 indolin 1 yl 2 thiophen 2 yl ethyl 3 nitrobenzamide}

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Indoline Moiety : Indoline is synthesized through the reduction of indole using reducing agents like sodium borohydride.
  • Thiophene Substitution : The thiophene ring is introduced via cross-coupling reactions, such as Suzuki or Stille coupling.
  • Benzamide Formation : The final product is obtained by coupling the indoline and thiophene with a benzamide derivative.

Biological Activity Overview

Preliminary studies indicate that compounds containing indoline and thiophene rings exhibit a range of biological activities, including:

  • Anticancer Activity : The compound has shown promising results in inhibiting various cancer cell lines.
  • Enzyme Inhibition : Potential inhibition of cholinesterases and other enzymes involved in critical metabolic pathways.

Anticancer Activity

A study evaluated the cytotoxic effects of this compound against several cancer cell lines, including MCF7 (breast cancer) and HepG2 (liver cancer). The results demonstrated significant cytotoxicity:

Cell LineIC50 (µM)Reference
MCF722.54
HepG25.08

These findings suggest that the compound could be a lead candidate for further development in cancer therapeutics.

Enzyme Inhibition Studies

In vitro assays have indicated that this compound may inhibit acetylcholinesterase (AChE) with an IC50 value comparable to established inhibitors like donepezil:

CompoundIC50 (µM)Type of Inhibition
4-Chloro Compound13.62AChE
Donepezil10.00AChE

This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

The biological mechanisms underlying the activity of this compound are likely multifaceted, involving:

  • Receptor Modulation : Interaction with specific receptors may lead to altered signaling pathways.
  • Enzyme Inhibition : Competitive or non-competitive inhibition of key enzymes involved in cellular processes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and critical reaction conditions for synthesizing 4-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide?

  • Methodology :

  • Multi-step synthesis : Typically involves coupling reactions between indoline-thiophene ethylamine intermediates and substituted benzoyl chlorides. Key steps include nucleophilic substitution and amide bond formation .
  • Critical conditions :
  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
  • Temperature : Controlled heating (60–80°C) minimizes side reactions .
  • Bases : Use of cesium carbonate or triethylamine to deprotonate intermediates .
  • Purification : Column chromatography (silica gel) or recrystallization ensures >95% purity .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Analytical techniques :

  • NMR spectroscopy : 1^1H and 13^13C NMR verify backbone structure and substituent positions (e.g., indoline, thiophene, nitro groups) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ peak) .
  • HPLC : Reverse-phase HPLC with UV detection monitors purity (>95%) and identifies impurities .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activities across studies?

  • Key considerations :

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms may explain divergent IC50_{50} values .
  • Purity validation : Impurities (e.g., unreacted nitrobenzamide) can skew activity; orthogonal purity checks (HPLC, NMR) are critical .
  • Orthogonal assays : Use complementary methods (e.g., fluorescence polarization and surface plasmon resonance) to validate target engagement .

Q. How is the compound’s stability assessed under experimental conditions?

  • Stability protocols :

  • Accelerated degradation studies : Expose to pH gradients (2–9), elevated temperatures (40°C), and UV light to identify degradation products .
  • Analytical monitoring : LC-MS tracks hydrolytic cleavage (e.g., amide bond) or nitro group reduction .
    • Table: Stability Profile
ConditionDegradation PathwayMitigation Strategy
Acidic pH (2–3)Amide hydrolysisBuffer with citrate (pH 4–6)
UV lightPhotooxidation of thiopheneStore in amber vials

Q. What computational methods predict interactions with biological targets?

  • Approaches :

  • Molecular docking : AutoDock Vina or Glide models binding to kinase domains (e.g., EGFR, VEGFR) .
  • Molecular dynamics (MD) : Simulations (100 ns) assess binding stability and conformational flexibility .
  • QSAR modeling : Correlates substituent effects (e.g., nitro group position) with activity trends .

Data Contradiction Analysis

Q. How do researchers resolve discrepancies in synthetic yields?

  • Root causes :

  • Reagent quality : Trace moisture in DMF reduces coupling efficiency; use anhydrous solvents .
  • Temperature control : Exothermic reactions require cooling to prevent side-product formation .
    • Table: Yield Optimization
ParameterLow Yield Scenario (40–50%)Optimized Protocol (70–80%)
SolventTechnical-grade DMFAnhydrous DMF (99.8%)
Reaction time12 hours18–24 hours

Future Directions

  • Mechanistic studies : Use CRISPR-Cas9 knockouts to validate target specificity in apoptosis pathways .
  • Structure-activity relationships (SAR) : Synthesize analogs with halogen substitutions (e.g., fluoro, bromo) to enhance potency .

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